2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE
Overview
Description
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group and a quinolinyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-mercaptopyrimidine with 2,2,4-trimethyl-1,2-dihydroquinoline under specific conditions to form the desired product. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: A precursor in the synthesis of the target compound.
2,2,4-Trimethyl-1,2-dihydroquinoline: Another precursor used in the synthesis.
Uniqueness
The uniqueness of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1-[2,2,4-TRIMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE lies in its combined structural features, which confer specific chemical and biological properties not found in its individual precursors. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-13-11-20(4,5)23(17-9-7-6-8-16(13)17)18(24)12-25-19-21-14(2)10-15(3)22-19/h6-10,13H,11-12H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGHYWRMBNPLTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=CC=CC=C12)C(=O)CSC3=NC(=CC(=N3)C)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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